Androstenediol dipropionate
Overview
Description
Androstenediol dipropionate, also known as 5-androstenediol 3β,17β-dipropionate, is a synthetic anabolic–androgenic steroid and an androgen ester. It is the dipropionate diester of 5-androstenediol (androst-5-ene-3β,17β-diol). This compound has been marketed under various brand names, including Bisexovis, Bisexovister, Ginandrin, and Stenandiol .
Scientific Research Applications
Androstenediol dipropionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects, including its role in hormone replacement therapy and immune system modulation.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of androstenediol dipropionate involves the esterification of 5-androstenediol with propionic acid. The reaction typically requires the use of acid anhydrides or acid chlorides as reagents. The process involves the following steps:
Esterification: 5-androstenediol is reacted with propionic anhydride or propionyl chloride in the presence of a catalyst such as pyridine or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of 5-androstenediol are esterified with propionic acid derivatives.
Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Androstenediol dipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 5-androstenediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
Androstenediol dipropionate exerts its effects through its conversion to active metabolites, including testosterone. The compound is hydrolyzed to release 5-androstenediol, which is then converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase. Testosterone interacts with androgen receptors, leading to the activation of various signaling pathways that regulate gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Androstenedione: A precursor to testosterone and estrone.
Dehydroepiandrosterone (DHEA): A steroid hormone involved in the biosynthesis of androgens and estrogens.
Uniqueness
Androstenediol dipropionate is unique due to its esterified form, which enhances its stability and prolongs its duration of action compared to its non-esterified counterparts. This makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
2297-30-5 |
---|---|
Molecular Formula |
C25H38O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h7,17-21H,5-6,8-15H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
ZDDFOEZPFDWEQS-YMKPZFJOSA-N |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4OC(=O)CC)C)C |
SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |
Canonical SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4OC(=O)CC)C)C |
2297-30-5 | |
Synonyms |
5 Androstene 3,17 diol 5 Androstene 3beta 17beta Diol 5-Androstene-3,17-diol 5-Androstene-3beta-17beta-Diol Androst 5 ene 3 beta,17 beta Diol Androst 5 ene 3,17 diol Androst-5-ene-3 beta,17 beta-Diol Androst-5-ene-3,17-diol Androstenediol Bisexovister delta 5 Androstene 3 beta,17 beta Diol Delta 5 Androstenediol delta 5-Androstene-3 beta,17 beta-Diol Delta 5-Androstenediol Hermaphrodiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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